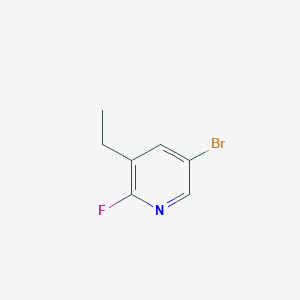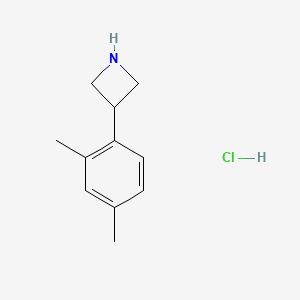![molecular formula C14H15NO B13719590 (5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)
(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol: is an organic compound that features a biphenyl core with an amino group, a methyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The amino group can be introduced through nitration followed by reduction, while the hydroxyl group can be introduced through a Grignard reaction or reduction of a corresponding carbonyl compound.
Final Assembly: The final compound is obtained by combining the functionalized biphenyl intermediates under suitable reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol can undergo oxidation to form a corresponding carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Conditions typically involve the use of strong acids or bases and appropriate solvents.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Chemical Sensors: It can be used in the development of sensors for detecting specific analytes.
Mécanisme D'action
The mechanism of action of (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol depends on its specific application. In drug development, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its target.
Comparaison Avec Des Composés Similaires
- (4-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol
- (5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol
- (5-Amino-3’-ethyl-[1,1’-biphenyl]-3-yl)methanol
Comparison:
- Structural Differences: The position and type of substituents on the biphenyl core can significantly affect the compound’s chemical and physical properties.
- Reactivity: The presence of different substituents can influence the reactivity of the compound in various chemical reactions.
- Applications: While similar compounds may have overlapping applications, the unique combination of functional groups in (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol can make it more suitable for specific applications, such as targeted drug development or specialized catalytic processes.
This detailed article provides a comprehensive overview of (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
[3-amino-5-(3-methylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H15NO/c1-10-3-2-4-12(5-10)13-6-11(9-16)7-14(15)8-13/h2-8,16H,9,15H2,1H3 |
Clé InChI |
LXAGSRAKSDFOLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719522.png)
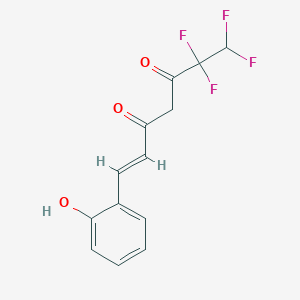
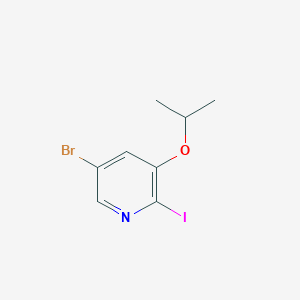
![Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13719547.png)

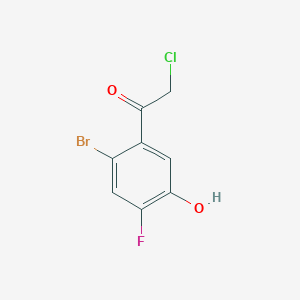

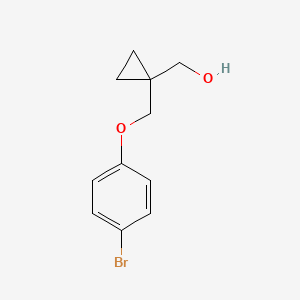


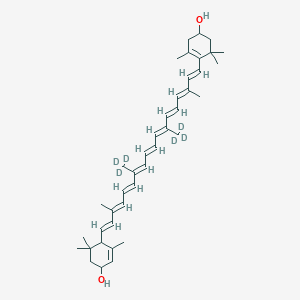
![2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt](/img/structure/B13719607.png)
